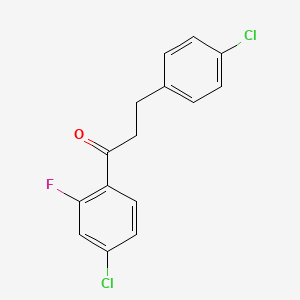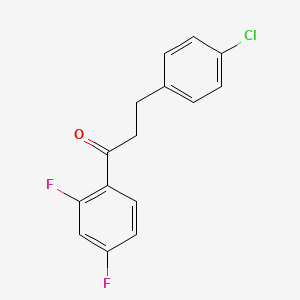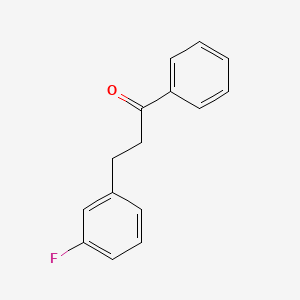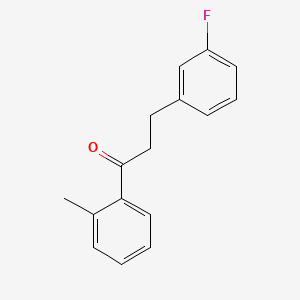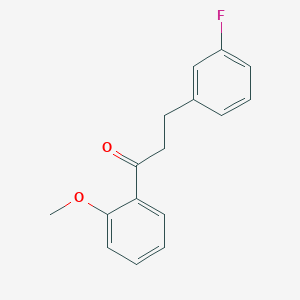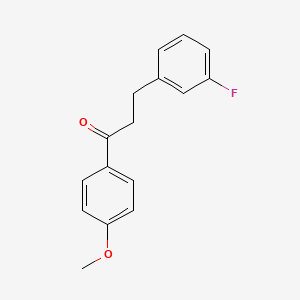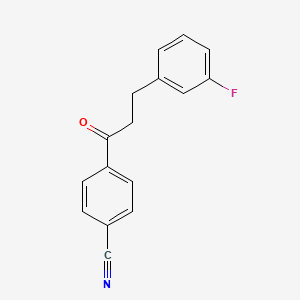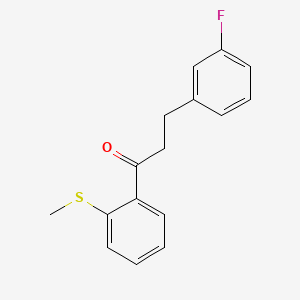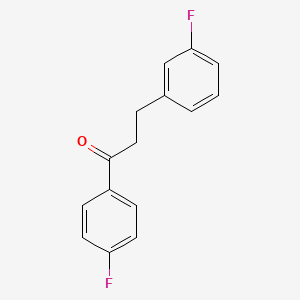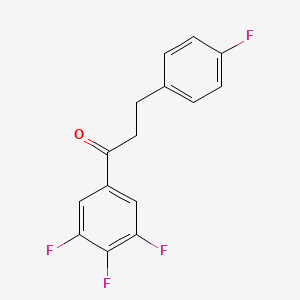
3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone
Vue d'ensemble
Description
3-(4-Fluorophenyl)-3,4',5'-trifluoropropiophenone (3FP3F) is an organic compound belonging to the class of trifluoropropiophenones. It is a colorless, crystalline solid with a melting point of 74-76 °C. 3FP3F is a versatile compound that has been used in a variety of applications, including organic synthesis, drug discovery and development, and materials science.
Applications De Recherche Scientifique
1. Polymer Synthesis and Characterization
3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone is utilized in the synthesis of various high-performance polymers. For instance, it is used in the synthesis of hyperbranched poly(arylene ether)s, which exhibit excellent thermal stability and higher glass transition temperatures than their linear analogs, making them suitable for high-temperature applications (Banerjee et al., 2009). Similarly, novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety have been synthesized, showing outstanding thermal stability and solubility in various organic solvents (Liaw et al., 2007).
2. Optical and Dielectric Properties in Polymers
The compound is also important in modifying the optical and dielectric properties of polymers. For example, fluorinated polyimides synthesized with related compounds show promising applications in optics due to their light color, high thermal stability, and desirable dielectric constants (Jang et al., 2007). Additionally, polymers with high glass-transition temperatures and solubility, derived from this compound, show potential for applications in optical materials due to their transparency and high thermal stability (Huang et al., 2007).
3. Electrochemical Applications
In the realm of electrochemistry, copolymers synthesized from 3-(4-fluorophenyl)thiophene, which is structurally similar, exhibit good electrochemical behaviors and high conductivity, suggesting their suitability for various electronic applications (Wei et al., 2006).
4. Antipathogenic Activity
Compounds related to this compound have shown potential in the development of antimicrobial agents. For instance, certain derivatives demonstrate significant anti-pathogenic activity, particularly against bacteria known for biofilm formation, highlighting their potential in addressing microbial resistance (Limban et al., 2011).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways impacted.
Result of Action
Related compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Analyse Biochimique
Biochemical Properties
3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their activity and potentially altering the metabolism of other compounds. Additionally, it interacts with certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Moreover, it can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. Additionally, it can interfere with enzyme activity, either enhancing or inhibiting their catalytic functions .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced activity. In vivo studies have indicated that long-term exposure can result in cumulative effects on cellular function, potentially leading to adverse outcomes .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, leading to detrimental effects on organ function and overall health .
Metabolic Pathways
3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also impact its pharmacokinetics and overall bioavailability .
Transport and Distribution
The transport and distribution of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The compound’s distribution within tissues can also affect its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSRXUHXVLBDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644604 | |
| Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-82-6 | |
| Record name | 1-Propanone, 3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



